molecular formula C16H18N4OS B14473958 N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea CAS No. 65417-30-3

N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea

Cat. No.: B14473958
CAS No.: 65417-30-3
M. Wt: 314.4 g/mol
InChI Key: ZZRKTOLIBDDNMJ-UHFFFAOYSA-N
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Description

N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea typically involves the reaction of phenyl isothiocyanate with ethylenediamine, followed by the addition of phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, ultimately affecting cell growth and proliferation .

Comparison with Similar Compounds

  • N-Phenyl-N’-{2-[(phenylcarbamoyl)amino]ethyl}urea
  • N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]propyl}urea
  • N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]butyl}urea

Comparison: Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65417-30-3

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-phenyl-3-[2-(phenylcarbamothioylamino)ethyl]urea

InChI

InChI=1S/C16H18N4OS/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22)

InChI Key

ZZRKTOLIBDDNMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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